molecular formula C11H12O2 B11818648 (1R,2S)-2-Phenylcyclobutanecarboxylic acid

(1R,2S)-2-Phenylcyclobutanecarboxylic acid

Cat. No.: B11818648
M. Wt: 176.21 g/mol
InChI Key: NYTUABLWSVGNGV-NXEZZACHSA-N
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Description

(1R,2S)-2-Phenylcyclobutanecarboxylic acid is a chiral compound characterized by its unique cyclobutane ring structure with a phenyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-Phenylcyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of chiral catalysts and enantioselective synthesis techniques is crucial to obtain the desired stereoisomer.

Chemical Reactions Analysis

Types of Reactions: (1R,2S)-2-Phenylcyclobutanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or alcohols.

    Reduction: Formation of cyclobutanemethanol derivatives.

    Substitution: Reactions with nucleophiles to replace the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products: The major products formed from these reactions include cyclobutanone derivatives, cyclobutanemethanol, and substituted cyclobutane compounds.

Scientific Research Applications

(1R,2S)-2-Phenylcyclobutanecarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which (1R,2S)-2-Phenylcyclobutanecarboxylic acid exerts its effects involves interactions with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting downstream processes .

Comparison with Similar Compounds

    (1R,2S)-2-Phenylcyclopropanecarboxylic acid: Shares a similar structure but with a cyclopropane ring.

    (1S,2R)-2-Phenylcyclobutanecarboxylic acid: The enantiomer of the compound , with different stereochemistry.

    cis-4-Cyclohexene-1,2-dicarboxylic acid: Contains a cyclohexene ring instead of a cyclobutane ring

Uniqueness: (1R,2S)-2-Phenylcyclobutanecarboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its rigid cyclobutane ring structure provides stability and specificity in interactions with molecular targets, making it valuable in various applications.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(1R,2S)-2-phenylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H12O2/c12-11(13)10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10-/m1/s1

InChI Key

NYTUABLWSVGNGV-NXEZZACHSA-N

Isomeric SMILES

C1C[C@H]([C@H]1C2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC(C1C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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